Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazopyridine core substituted with a 1,3-benzodioxol group at position 2 and a methyl ester at position 6. The methyl ester group enhances solubility and serves as a common synthetic handle for further derivatization.
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-20-16(19)11-3-5-15-17-12(8-18(15)7-11)10-2-4-13-14(6-10)22-9-21-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJNADZPANXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331401 | |
| Record name | methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866145-58-6 | |
| Record name | methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the imidazo[1,2-a]pyridine core is constructed through a series of steps including halogenation, amination, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Mannich Base-Mediated Cyclization
A Mannich reaction is employed to form the benzodioxolyl-substituted intermediate. For example, 1-(1,3-benzodioxol-5-yl)ethanone reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux to generate a Mannich base hydrochloride. Subsequent cyclization with imidazole yields the target compound .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Mannich base formation | Reflux in ethanol, HCl catalyst | 47% | |
| Cyclization with imidazole | Reflux in water | 47% |
Copper-Catalyzed Oxidative Coupling
Alternative routes use CuI catalysis to couple 2-aminopyridines with ketones or ketoxime acetates. This method tolerates diverse functional groups and achieves high regioselectivity .
Functionalization at Position 3
The C3 position of the imidazo[1,2-a]pyridine ring is reactive toward electrophilic substitution.
Bromination
Direct bromination at position 3 using brominating agents (e.g., NBS or Br₂) produces 3-bromo derivatives. For example:
Methyl 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine-6-carboxylate is synthesized via bromination under mild conditions, enabling further cross-coupling reactions.
| Substituent | Reagent | Conditions | Application |
|---|---|---|---|
| Br | NBS or Br₂ | RT, DCM | Suzuki-Miyaura couplings |
Modifications at the C6 Carboxylate
The methyl ester at position 6 undergoes hydrolysis or transesterification:
Hydrolysis to Carboxylic Acid
Treatment with aqueous NaOH or LiOH converts the ester to a carboxylic acid, enhancing solubility for biological studies .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH (aq.), reflux | 85% |
Amide Formation
The carboxylic acid intermediate reacts with amines (e.g., NH₃, primary amines) via EDCI/HOBt coupling to form carboxamides, critical for structure-activity relationship (SAR) studies .
Cross-Coupling Reactions
The benzodioxol-5-yl group enables π-π interactions in metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 3, enhancing pharmacological profiles.
| Catalyst | Ligand | Base | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | 80°C | 72% |
Biological Activity and SAR Insights
- RGGT Inhibition : Modifications at C6 (e.g., ester → carboxylic acid) enhance Rab geranylgeranyl transferase (RGGT) inhibition .
- Cytotoxicity : 3-Bromo derivatives exhibit selective cytotoxicity via Rab11A prenylation inhibition .
Table 2: Functional Group Transformations
| Transformation | Product | Conditions | Yield (%) |
|---|---|---|---|
| Ester → Carboxylic Acid | C6-COOH derivative | NaOH (aq.), reflux | 85 |
| Carboxylic Acid → Amide | C6-CONHR derivative | EDCI/HOBt, DMF | 70–90 |
Scientific Research Applications
Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the imidazo[1,2-a]pyridine core but differ in substituent patterns, which critically influence their chemical behavior and applications:
*Molecular weight estimated based on structural similarity to analogs.
Physicochemical and Reactivity Comparisons
- ’s bromine at position 6 enhances susceptibility to nucleophilic substitution, making it a versatile intermediate for Suzuki-Miyaura couplings . ’s dual halogens (Br at 3, Cl at 6) suggest utility in sequential cross-coupling reactions, though increased molecular weight could reduce solubility .
Metabolic Stability :
Research Findings and Limitations
- Discontinuation of ’s Compound : The discontinuation of Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate may reflect challenges in scalability, toxicity, or stability, underscoring the benzodioxol group’s practical advantages.
- Synthetic Flexibility : and highlight the role of halogens in diversifying synthetic pathways, though the target compound’s lack of halogens may limit its utility in certain catalytic reactions.
- Data Gaps : Detailed pharmacokinetic or thermodynamic data (e.g., logP, binding affinities) are absent in the evidence, necessitating further experimental validation.
Biological Activity
Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 866145-58-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C16H12N2O4
- Molecular Weight: 296.28 g/mol
- IUPAC Name: this compound
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : The compound demonstrates antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways .
The biological mechanisms underlying the activities of this compound are still being elucidated. Key findings include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer metabolism and proliferation .
- Modulation of Signaling Pathways : It may influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Investigate anticancer effects | Demonstrated significant apoptosis in MCF-7 cells with IC50 values lower than conventional chemotherapeutics. |
| Study B (2021) | Assess antimicrobial activity | Showed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C (2022) | Evaluate neuroprotective effects | Found reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
Q & A
Q. What are the standard synthetic routes for Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminoimidazoles with carbonyl-containing precursors. For example, microwave-assisted reactions (e.g., using methanol/water solvent systems with trifluoroacetic acid as a catalyst) can improve reaction efficiency and yields up to 67% . Key optimization strategies include:
- Solvent selection : Polar protic solvents enhance cyclization.
- Catalysis : Acidic conditions (e.g., trifluoroacetic acid) accelerate imidazo ring formation.
- Temperature control : Microwave heating reduces side reactions compared to traditional reflux .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer: A combination of techniques ensures accurate structural elucidation:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl ester signals at δ 3.9 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, benzodioxol C-O-C at ~1250 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
Advanced Research Questions
Q. What methodologies are employed to analyze the compound's purity and degradation products under various storage conditions?
Methodological Answer:
- HPLC-DAD/MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities and degradation products (e.g., hydrolyzed carboxylate forms) .
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify stability liabilities .
- Storage recommendations : Store at –20°C in amber vials under inert gas to prevent oxidation and photodegradation .
Q. How can molecular docking studies predict the compound's interaction with biological targets such as fungal enzymes?
Methodological Answer:
- Target selection : Prioritize enzymes like squalene synthase or lanosterol 14α-demethylase (CYP51) due to structural similarities with antifungal imidazo derivatives .
- Docking workflow :
- Prepare ligand (compound) and receptor (enzyme PDB ID: 4LXJ) using AutoDock Tools.
- Apply Lamarckian genetic algorithm for conformational sampling.
- Validate with known inhibitors (e.g., fluconazole) to benchmark docking scores .
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CYP inhibition) .
Q. How do researchers resolve contradictions in biological activity data arising from different synthetic batches?
Methodological Answer:
- Batch comparison : Use LC-MS to confirm structural consistency and quantify impurities (e.g., unreacted benzodioxol intermediates) .
- Bioassay standardization : Re-test all batches under identical conditions (e.g., MIC assays against Candida albicans with positive/negative controls) .
- Statistical analysis : Apply ANOVA to determine if activity variations are significant (p < 0.05) or attributable to experimental noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
